
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one is an organic compound that belongs to the oxazolone family This compound is characterized by the presence of a bromomethyl group and a chloro substituent on the oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one typically involves the bromination of 4-chloro-1,2-oxazol-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis can be applied, involving careful control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxazolone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazolones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-(substituted methyl)-4-chloro-1,2-oxazol-3(2H)-one derivatives.
Oxidation: Formation of various oxidized oxazolone derivatives.
Reduction: Formation of 5-methyl-4-chloro-1,2-oxazol-3(2H)-one.
Scientific Research Applications
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-4-chloro-1,2-oxazol-3(2H)-one
- 5-(Methyl)-4-chloro-1,2-oxazol-3(2H)-one
- 5-(Bromomethyl)-4-methyl-1,2-oxazol-3(2H)-one
Uniqueness
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
83014-81-7 |
|---|---|
Molecular Formula |
C4H3BrClNO2 |
Molecular Weight |
212.43 g/mol |
IUPAC Name |
5-(bromomethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H3BrClNO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8) |
InChI Key |
WJHVLYYBABXTPA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=O)NO1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
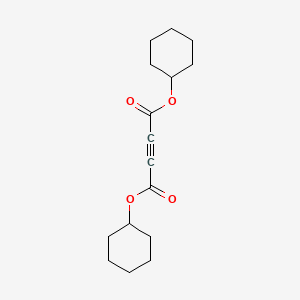
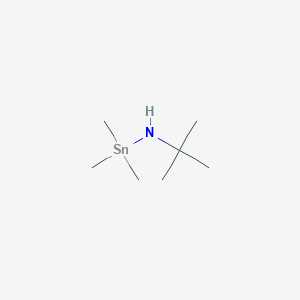
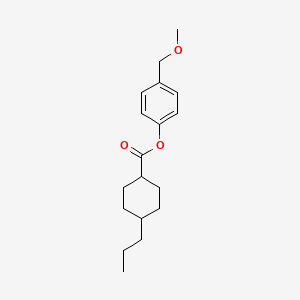
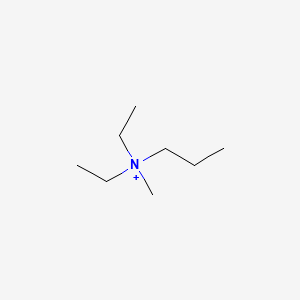

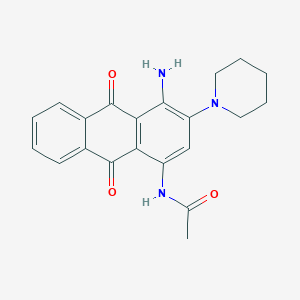

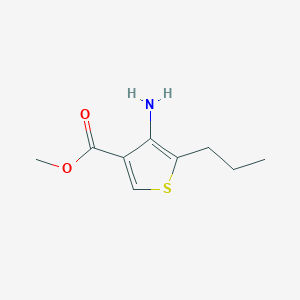

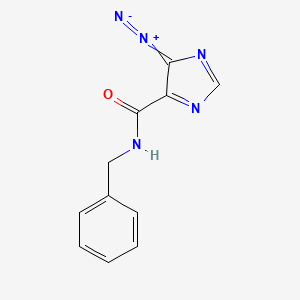
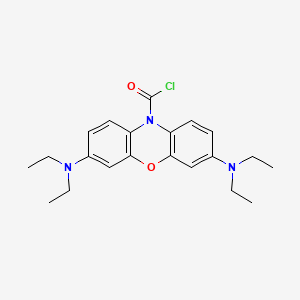
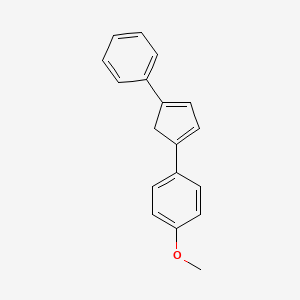
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)
